4-Nitro-1,2-bis(trifluoromethyl)benzene

Physical Chemistry Solid-State Handling Recrystallization

Sourcing the wrong bis(trifluoromethyl)nitrobenzene isomer leads to failed heterocycle syntheses. This 3,4-isomer is the mandatory precursor for 4,5-bis(trifluoromethyl)benzimidazole pharmacophores. - Exclusively yields the 1,2-diamine pattern required for ortho-fused heterocycle construction. - Low-melting solid (mp 23-25°C) ensures accurate weighing for parallel synthesis. - Supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C8H3F6NO2
Molecular Weight 259.1 g/mol
CAS No. 1978-20-7
Cat. No. B155462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1,2-bis(trifluoromethyl)benzene
CAS1978-20-7
Molecular FormulaC8H3F6NO2
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F
InChIInChI=1S/C8H3F6NO2/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)8(12,13)14/h1-3H
InChIKeyQGNGVSKFAUEJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1,2-bis(trifluoromethyl)benzene: Physicochemical & Regulatory Identity


4-Nitro-1,2-bis(trifluoromethyl)benzene (systematic name: 3,4-bis(trifluoromethyl)nitrobenzene; CAS 1978-20-7) is a hexafluorinated nitroaromatic building block belonging to the bis(trifluoromethyl)nitrobenzene isomer family. It is characterized by a low-melting solid state (mp 23–25 °C) [1], a computed logP of 3.5 (XLogP3) [2], and a molecular weight of 259.11 g mol⁻¹. The compound carries GHS acute toxicity classifications (H301+H311+H331) [2] and is commercially supplied at ≥98 % purity with batch-specific QC documentation (NMR, HPLC, GC) .

4-Nitro-1,2-bis(trifluoromethyl)benzene: Isomer Substitution Risks


The bis(trifluoromethyl)nitrobenzene (BTFNB) isomer class comprises at least four regioisomers (2,3‑; 2,5‑; 3,4‑; and 3,5‑substitution), each presenting a distinct spatial arrangement of the two strongly electron‑withdrawing CF₃ groups relative to the nitro group [1]. This positional difference directly governs: (i) the direction and magnitude of the molecular dipole moment, which affects solubility, chromatographic behaviour, and crystal packing; (ii) the regioselectivity of nucleophilic aromatic substitution and reduction pathways; and (iii) the steric accessibility of the nitro group for downstream transformations [2]. Consequently, generic procurement of “a bis(trifluoromethyl)nitrobenzene” without specifying the 3,4‑isomer can result in failed coupling reactions, divergent heterocycle annulation products, and irreproducible physicochemical profiles. The quantitative evidence below substantiates why 4-nitro-1,2-bis(trifluoromethyl)benzene cannot be replaced by its closest commercial isomers (2,5‑ or 3,5‑BTFNB) without a complete re‑optimization of the synthetic route.

4-Nitro-1,2-bis(trifluoromethyl)benzene: Isomer Differentiation Evidence


Physical State: Solid vs. Liquid Isomers

4-Nitro-1,2-bis(trifluoromethyl)benzene (3,4‑BTFNB) is a low-melting solid with a measured melting point of 23–25 °C [1], whereas the 2,5‑isomer is reported as a clear yellow liquid or colourless crystalline solid with no distinct melting point above 0 °C and the 3,5‑isomer is consistently described as a clear yellow liquid at 20 °C . This solid-state property of the 3,4‑isomer enables purification by recrystallization and facilitates gravimetric dispensing under standard laboratory conditions without the need for chilled storage.

Physical Chemistry Solid-State Handling Recrystallization

Regiochemical Scaffold for Ortho-Bis(trifluoromethyl) Heterocycles

The 3,4‑BTFNB isomer is specifically employed as the reactant in the synthetic preparation of 4,5-bis(trifluoromethyl)benzimidazole , a privileged pharmacophore scaffold. This transformation requires the vicinal (ortho) arrangement of the two CF₃ groups after nitro reduction to generate the corresponding 4,5-bis(trifluoromethyl)benzene‑1,2‑diamine intermediate. No other BTFNB isomer (2,5‑, 3,5‑, or 2,3‑) provides this 1,2‑diamine substitution pattern upon reduction, making 4-nitro-1,2-bis(trifluoromethyl)benzene the sole direct precursor for this heterocyclic core without complex protecting-group or rearrangement strategies.

Medicinal Chemistry Heterocycle Synthesis Benzimidazole

Lipophilicity and Chromatographic Behavior

The computed lipophilicity of 4-nitro-1,2-bis(trifluoromethyl)benzene (XLogP3 = 3.5) is lower than the ACD/LogP of the 2,5‑isomer (3.72) and substantially lower than the logP of the 3,5‑isomer (4.16) [1]. This ~0.2–0.7 log unit difference translates to a measurable shift in both reverse-phase HPLC retention time and predicted octanol-water partitioning, which can affect downstream purification protocols and the physicochemical profile of derived drug candidates.

Lipophilicity ADME Chromatography

Boiling Point and Purification Route Selection

The target compound exhibits a boiling point of 103–104 °C at 18 mmHg (208.6 °C extrapolated to 760 mmHg) [1]. In contrast, the 2,5‑isomer boils at 70–75 °C (15 mmHg) and the 3,5‑isomer at 71–72 °C (6.8 mmHg) . The higher boiling point of the 3,4‑isomer, combined with its solid state at room temperature, presents a strong case for recrystallization-based purification as a preferred alternative to fractional distillation, whereas the liquid isomers are more amenable to distillation under reduced pressure.

Purification Distillation Process Chemistry

Batch-Specific QC Documentation

Commercial suppliers of 4-nitro-1,2-bis(trifluoromethyl)benzene routinely provide batch-specific QC documentation including NMR, HPLC, and GC analysis at ≥98 % purity . While the 2,5‑ and 3,5‑isomers are also available at comparable nominal purity, the 3,4‑isomer's distinct NMR signature (¹⁹F and ¹H) and chromatographic retention indices allow unambiguous identity confirmation even in the presence of isomeric impurities—a critical advantage when trace isomer contamination can derail regiospecific coupling or cyclization steps.

Quality Assurance cGMP Analytical Chemistry

4-Nitro-1,2-bis(trifluoromethyl)benzene: Application Scenarios


Ortho-Bis(trifluoromethyl) Heterocycle Synthesis

The 3,4‑BTFNB isomer is the mandatory starting material for any synthetic route accessing 4,5-bis(trifluoromethyl)benzimidazole or related ortho-fused heterocycles. Reduction of the nitro group yields 4,5-bis(trifluoromethyl)benzene-1,2-diamine, which can be directly condensed with carboxylic acids, aldehydes, or isothiocyanates to construct the benzimidazole core . No other commercially available BTFNB isomer provides this 1,2‑diamine substitution pattern. Medicinal chemistry groups developing kinase inhibitors, antiviral agents, or GPCR modulators that incorporate a 4,5‑bis(trifluoromethyl)benzimidazole pharmacophore must select this specific isomer.

Fluorinated Building Block for Cross-Coupling and SNAr

The combination of two ortho-CF₃ groups with a para-nitro substituent generates an electron-deficient aromatic system highly activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . The solid physical form of the 3,4‑isomer (mp 23–25 °C) permits accurate weighing for high-throughput parallel synthesis libraries, while its lower logP (3.5) relative to the 3,5‑isomer (4.16) simplifies post-reaction reverse-phase purification [1]. Process chemists scaling fluorinated intermediate production benefit from the recrystallization-friendly solid state, avoiding the engineering complexity of fractional distillation required for the liquid isomers [2].

Regiodefined Fluorinated Aniline Derivatives

Selective reduction of the nitro group in 3,4‑BTFNB provides 3,4-bis(trifluoromethyl)aniline, a versatile intermediate for amide, sulfonamide, and urea agrochemical candidates. The ortho-CF₃ arrangement imparts distinct steric shielding to the resulting aniline nitrogen, modulating its nucleophilicity and potentially influencing the metabolic stability of the final active ingredient. The solid-state handling advantage (mp 23–25 °C) ensures reproducible batch charging in multi-kilogram agrochemical pilot campaigns .

Reference Standard for Fluorinated Nitroaromatics

Because the 3,4‑BTFNB isomer possesses unique ¹⁹F NMR shifts, a well-defined melting point (23–25 °C), and established GC/HPLC retention indices, it serves as a reliable system suitability standard for analytical methods that must resolve isomeric bis(trifluoromethyl)nitrobenzene mixtures. Analytical laboratories supporting pharmaceutical or agrochemical intermediate release testing can use this compound to validate column selectivity and detector response linearity for fluorinated nitroaromatic impurity profiling .

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